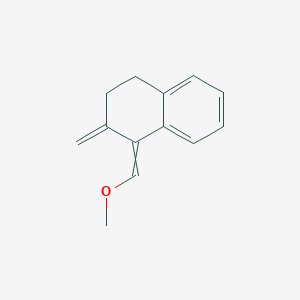
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with a complex structure that includes both methoxymethylidene and methylidene groups attached to a tetrahydronaphthalene core
Preparation Methods
The synthesis of 1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of a suitable naphthalene derivative with methoxymethylidene and methylidene reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include binding to active sites, altering enzyme activity, or modulating gene expression. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(Methoxymethylidene)-2-methylidene-naphthalene: Lacks the tetrahydro component, leading to different reactivity and applications.
2-Methylidene-1,2,3,4-tetrahydronaphthalene:
These comparisons highlight the uniqueness of this compound in terms of its chemical behavior and applications.
Properties
CAS No. |
195155-22-7 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(methoxymethylidene)-3-methylidene-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H14O/c1-10-7-8-11-5-3-4-6-12(11)13(10)9-14-2/h3-6,9H,1,7-8H2,2H3 |
InChI Key |
HLVZOPRGQHUDJV-UHFFFAOYSA-N |
Canonical SMILES |
COC=C1C(=C)CCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


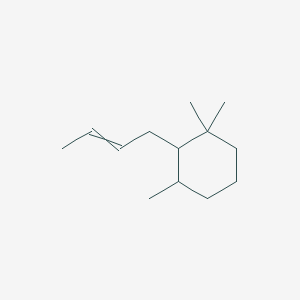
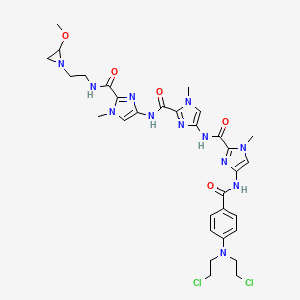
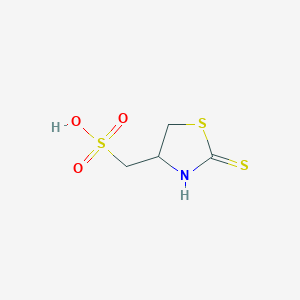
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)
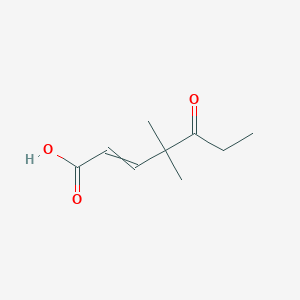
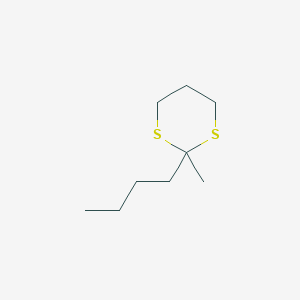
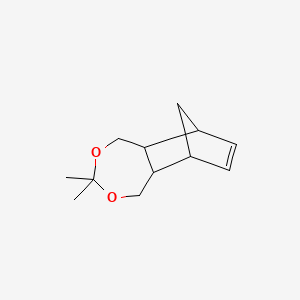
![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)
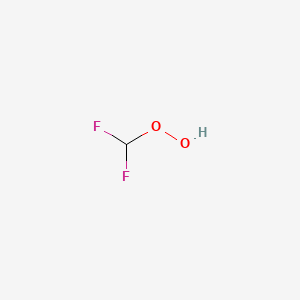
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
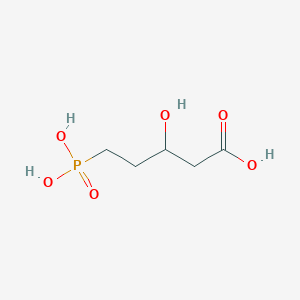
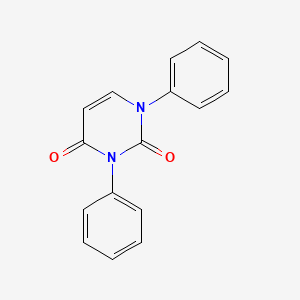
![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
